molecular formula C13H18ClNO3 B097676 2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate CAS No. 15485-48-0

2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate

Katalognummer: B097676
CAS-Nummer: 15485-48-0
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: WXPANMBBQDIBJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenoxy group attached to a propionic acid moiety, which is further esterified with a dimethylaminoethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate typically involves the esterification of 2-(p-Chlorophenoxy)propionic acid with dimethylaminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may act as a growth regulator by modulating the activity of enzymes involved in metabolic processes. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(p-Chlorophenoxy)acetic acid
  • 2-(p-Chlorophenoxy)propionic acid
  • 2-(p-Chlorophenoxy)butyric acid

Uniqueness

2-dimethylaminoethyl 2-(4-chlorophenoxy)propanoate is unique due to its specific esterification with dimethylaminoethanol, which imparts distinct chemical and biological properties. This esterification enhances its solubility and reactivity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

15485-48-0

Molekularformel

C13H18ClNO3

Molekulargewicht

271.74 g/mol

IUPAC-Name

2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate

InChI

InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3

InChI-Schlüssel

WXPANMBBQDIBJJ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl

Kanonische SMILES

CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl

Synonyme

2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.